molecular formula C18H12F3N3O5 B2744632 Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 339106-36-4

Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate

Cat. No. B2744632
CAS RN: 339106-36-4
M. Wt: 407.305
InChI Key: OCUSKUZDGIJMSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, 2-Methyl-3-trifluoromethylaniline is used as a reactant in the synthesis of methylguanidine derivatives . Another example is the synthesis of 2-{methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}acetic acid .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques. The IUPAC Standard InChI for 2-Nitro-4-(trifluoromethyl)aniline is InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2 .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex. For example, 2-Nitro-4-(trifluoromethyl)aniline was employed as a reagent in Ugi-Smiles coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various methods. For instance, the molecular weight of 2-Nitro-4-(trifluoromethyl)aniline is 206.1220 . The physical form of 2-{methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}acetic acid is solid .

Scientific Research Applications

Synthesis Techniques

  • The compound has been utilized in the diastereoselective synthesis of tetrahydroquinoline-4-carboxylic esters, which are significant in medicinal chemistry. This method involves alkylation, ozonolysis, catalytic hydrogenation, and reductive amination to achieve high yields of single diastereomers (Bunce, Herron, Johnson, & Kotturi, 2001).

Chemical Transformations

  • The compound has been used in the synthesis of polysubstituted 1,2-dihydroquinolines under solvent-free conditions. This protocol is notable for its mild reaction conditions and feasibility for large-scale synthesis, contributing to the practicality of 1,2-dihydroquinoline synthesis (Xu & Wang, 2022).

Complex Formation and Catalysis

  • Research has demonstrated the ability of the compound to form complexes with metals like gallium. These complexes have been studied for their potential applications in areas like extraction processes, highlighting its versatility in coordination chemistry (Schmidbaur, Lettenbauer, Kumberger, Lachmann, & Müller, 1991).

Pharmaceutical and Medicinal Chemistry

  • The compound has been used in the synthesis of various quinoline derivatives with potential applications in medicinal chemistry. For example, it has been used in the synthesis of anilidoquinoline derivatives showing therapeutic efficacy against Japanese encephalitis (Ghosh et al., 2008).

Anticancer Applications

  • Certain derivatives of the compound have been synthesized and evaluated for their cytotoxicity against cancer cells, showing significant potential in cancer research (Zhao, Chen, Chang, Tzeng, 2005).

Mechanism of Action

The mechanism of action of these compounds can vary depending on their use. For example, 2-Methyl-3-trifluoromethylaniline is used in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .

Safety and Hazards

These compounds can pose certain safety hazards. For example, the safety information for 2-{methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}acetic acid includes hazard statements H302, H312, H332 and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O5/c1-29-17(26)13-9-23(16(25)12-5-3-2-4-11(12)13)22-14-7-6-10(18(19,20)21)8-15(14)24(27)28/h2-9,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUSKUZDGIJMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate

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